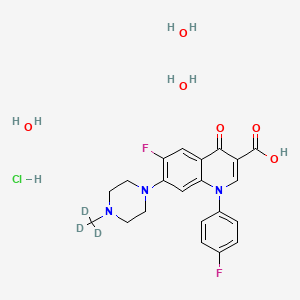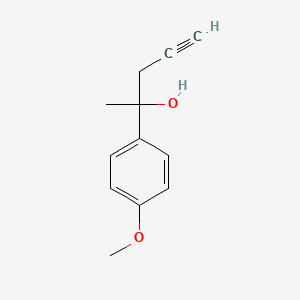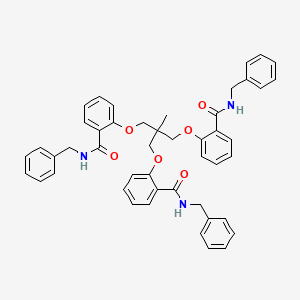
Difloxacin D3 hydrochloride trihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Difloxacin D3 hydrochloride trihydrate: is a synthetic fluoroquinolone antibiotic. It is a deuterium-labeled derivative of difloxacin, which is used primarily in veterinary medicine. The compound is known for its broad-spectrum antibacterial activity, targeting both Gram-positive and Gram-negative bacteria .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of difloxacin D3 hydrochloride trihydrate involves the incorporation of deuterium atoms into the difloxacin moleculeThe reaction conditions often involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is then crystallized and purified to obtain the trihydrate form .
化学反应分析
Types of Reactions: Difloxacin D3 hydrochloride trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly involving the fluorine atoms in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone derivatives, while reduction can produce various hydroquinolone compounds .
科学研究应用
Chemistry: Difloxacin D3 hydrochloride trihydrate is used as a reference standard in analytical chemistry, particularly in chromatography and mass spectrometry. Its isotopic labeling makes it valuable for studying the pharmacokinetics and metabolism of difloxacin .
Biology: In biological research, the compound is used to study the mechanisms of bacterial resistance and the efficacy of fluoroquinolone antibiotics. It helps in understanding how bacteria interact with these antibiotics at the molecular level .
Medicine: Research focuses on its antibacterial properties and potential use in treating infections .
Industry: In the pharmaceutical industry, the compound is used in the development and quality control of fluoroquinolone antibiotics. It serves as a standard for ensuring the consistency and efficacy of these drugs .
作用机制
Difloxacin D3 hydrochloride trihydrate exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and recombination. By interfering with these processes, the compound prevents bacterial cell division and leads to cell death .
相似化合物的比较
Enrofloxacin: Another fluoroquinolone antibiotic with similar antibacterial properties but different pharmacokinetics.
Ciprofloxacin: A widely used fluoroquinolone with a broader spectrum of activity.
Levofloxacin: Known for its high efficacy against respiratory pathogens.
Uniqueness: Difloxacin D3 hydrochloride trihydrate is unique due to its deuterium labeling, which enhances its stability and allows for precise analytical studies. This isotopic labeling distinguishes it from other fluoroquinolones and makes it particularly valuable in research .
属性
分子式 |
C21H26ClF2N3O6 |
|---|---|
分子量 |
492.9 g/mol |
IUPAC 名称 |
6-fluoro-1-(4-fluorophenyl)-4-oxo-7-[4-(trideuteriomethyl)piperazin-1-yl]quinoline-3-carboxylic acid;trihydrate;hydrochloride |
InChI |
InChI=1S/C21H19F2N3O3.ClH.3H2O/c1-24-6-8-25(9-7-24)19-11-18-15(10-17(19)23)20(27)16(21(28)29)12-26(18)14-4-2-13(22)3-5-14;;;;/h2-5,10-12H,6-9H2,1H3,(H,28,29);1H;3*1H2/i1D3;;;; |
InChI 键 |
SQHQDGFUHKBUDY-HCUZFQMISA-N |
手性 SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.O.O.O.Cl |
规范 SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.O.O.O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic acid](/img/structure/B11927148.png)




![Hexadecyl[6-(hexadecylamino)-2,3,4,5-tetrahydroxyhexyl]amine](/img/structure/B11927185.png)

![(R)-3-[(E)-[[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]imino]methyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B11927200.png)
![6-NitroH-imidazo[1,2-a]pyridine](/img/structure/B11927201.png)
![N-[3-(3-Amino-4-nitrophenoxy)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B11927203.png)


